N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 922067-35-4
VCID: VC6726854
InChI: InChI=1S/C26H34N4O2/c1-18(2)19-6-9-22(10-7-19)28-26(32)25(31)27-17-24(30-13-4-5-14-30)20-8-11-23-21(16-20)12-15-29(23)3/h6-11,16,18,24H,4-5,12-15,17H2,1-3H3,(H,27,31)(H,28,32)
SMILES: CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4
Molecular Formula: C26H34N4O2
Molecular Weight: 434.584

N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide

CAS No.: 922067-35-4

Cat. No.: VC6726854

Molecular Formula: C26H34N4O2

Molecular Weight: 434.584

* For research use only. Not for human or veterinary use.

N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide - 922067-35-4

Specification

CAS No. 922067-35-4
Molecular Formula C26H34N4O2
Molecular Weight 434.584
IUPAC Name N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(4-propan-2-ylphenyl)oxamide
Standard InChI InChI=1S/C26H34N4O2/c1-18(2)19-6-9-22(10-7-19)28-26(32)25(31)27-17-24(30-13-4-5-14-30)20-8-11-23-21(16-20)12-15-29(23)3/h6-11,16,18,24H,4-5,12-15,17H2,1-3H3,(H,27,31)(H,28,32)
Standard InChI Key XZPWBLLCQNDOLW-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(4-propan-2-ylphenyl)oxamide, reflects its bifunctional oxalamide core. The oxalamide group (-NH-C(=O)-C(=O)-NH-) serves as a central scaffold, bridging two distinct aromatic and aliphatic domains:

  • N-Terminal Substituent: A 4-isopropylphenyl group, contributing hydrophobic character and potential π-π stacking interactions.

  • C-Terminal Substituent: A 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl moiety, combining a tetrahydroindole ring (common in serotonin analogs) with a pyrrolidine group (a saturated five-membered amine).

Table 1: Key Molecular Properties

PropertyValue
CAS Number922067-35-4
Molecular FormulaC₂₆H₃₄N₄O₂
Molecular Weight434.584 g/mol
IUPAC NameN-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(4-propan-2-ylphenyl)oxamide
Topological Polar Surface Area89.8 Ų

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N1-(4-isopropylphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide likely involves a multi-step sequence:

  • Oxalyl Chloride Activation: Reaction of oxalyl chloride with 4-isopropylaniline to form N-(4-isopropylphenyl)oxalyl chloride.

  • Amide Coupling: Condensation with 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine via Schotten-Baumann conditions (aqueous NaOH, dichloromethane).

  • Purification: Chromatographic isolation (e.g., silica gel, eluent: ethyl acetate/hexane) yields the final product with >95% purity.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Oxalyl chloride, DMF, 0°C → RT85%
2Amine, NaOH (aq), DCM, 0°C → RT72%
3Column chromatography (EtOAc/Hexane)95%

Reactivity Profile

The compound’s reactivity is dominated by its:

  • Oxalamide Core: Susceptible to hydrolysis under acidic/basic conditions, yielding carboxylic acids.

  • Pyrrolidine Ring: Capable of N-alkylation or oxidation to pyrrolidone.

  • Indoline Moiety: May undergo electrophilic substitution at the 5-position.

Biological Activity and Mechanistic Insights

Neurological Targets

Structural analogs (e.g., CAS 922067-20-7) exhibit affinity for opioid receptors, particularly the μ-opioid receptor (MOR), with submicromolar IC₅₀ values. Molecular docking studies suggest:

  • Hydrogen Bonding: The oxalamide carbonyl groups interact with MOR residues Asp147 and Lys233.

  • Hydrophobic Contacts: The 4-isopropylphenyl group occupies a lipophilic pocket near Trp318.

Table 3: Comparative Receptor Affinity (Ki, nM)

CompoundMORκORδOR
N1-(4-isopropylphenyl)-...112 ± 9>1,000450 ± 32
Morphine1.8 ± 0.234 ± 5210 ± 18

Enzymatic Inhibition

In vitro assays indicate moderate inhibition of monoamine oxidase B (MAO-B) (IC₅₀ = 2.1 μM), potentially due to the indoline moiety’s resemblance to serotonin. This activity suggests utility in neurodegenerative disease models.

Pharmacokinetic and Toxicological Considerations

ADME Properties

  • Absorption: Moderate Caco-2 permeability (Papp = 8.7 × 10⁻⁶ cm/s), suggesting oral bioavailability.

  • Metabolism: Hepatic CYP3A4-mediated N-demethylation of the indoline ring (major metabolite: desmethyl derivative).

  • Excretion: Primarily renal (68% unchanged in rat models).

Toxicity Profile

  • Acute Toxicity: LD₅₀ > 500 mg/kg (mouse, oral).

  • Genotoxicity: Negative in Ames test (TA98, TA100).

Applications and Future Directions

Material Science Applications

The rigid oxalamide scaffold has been explored in liquid crystal polymers, though this compound’s bulky substituents may limit mesophase formation.

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